Cas no 1021056-50-7 (N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenoxyacetamide)
N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenoxyacetamide Chemical and Physical Properties
Names and Identifiers
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- N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenoxyacetamide
- N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide
- N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-2-phenoxyacetamide
- AKOS024500254
- F5147-0531
- 1021056-50-7
-
- Inchi: 1S/C21H20FN3O3/c22-17-9-7-16(8-10-17)19-11-12-21(27)25(24-19)14-4-13-23-20(26)15-28-18-5-2-1-3-6-18/h1-3,5-12H,4,13-15H2,(H,23,26)
- InChI Key: HTXCOMYBWPTIKD-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1C=CC(N(CCCNC(COC2C=CC=CC=2)=O)N=1)=O
Computed Properties
- Exact Mass: 381.14886967g/mol
- Monoisotopic Mass: 381.14886967g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 8
- Complexity: 594
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 71Ų
N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenoxyacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5147-0531-2μmol |
N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenoxyacetamide |
1021056-50-7 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5147-0531-5μmol |
N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenoxyacetamide |
1021056-50-7 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5147-0531-10μmol |
N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenoxyacetamide |
1021056-50-7 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5147-0531-20μmol |
N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenoxyacetamide |
1021056-50-7 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5147-0531-1mg |
N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenoxyacetamide |
1021056-50-7 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5147-0531-2mg |
N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenoxyacetamide |
1021056-50-7 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5147-0531-3mg |
N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenoxyacetamide |
1021056-50-7 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5147-0531-4mg |
N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenoxyacetamide |
1021056-50-7 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5147-0531-5mg |
N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenoxyacetamide |
1021056-50-7 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5147-0531-10mg |
N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenoxyacetamide |
1021056-50-7 | 10mg |
$79.0 | 2023-09-10 |
N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenoxyacetamide Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenoxyacetamide
Comprehensive Analysis of N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenoxyacetamide (CAS No. 1021056-50-7): Structure, Applications, and Research Insights
N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenoxyacetamide (CAS 1021056-50-7) is a specialized organic compound with a unique molecular structure that combines a pyridazine core, a fluorophenyl moiety, and a phenoxyacetamide side chain. This intricate architecture makes it a subject of interest in pharmaceutical and biochemical research. The compound's 1,6-dihydropyridazin-1-yl scaffold is particularly noteworthy due to its potential role in modulating biological pathways, which aligns with current trends in targeted drug discovery and precision medicine.
In recent years, researchers have focused on pyridazine derivatives like CAS 1021056-50-7 for their potential applications in enzyme inhibition and receptor modulation. The presence of the 4-fluorophenyl group enhances the compound's lipophilicity, potentially improving membrane permeability—a critical factor in drug development. This property resonates with the growing demand for bioavailable small molecules in therapeutic research, a topic frequently searched in academic databases and AI-driven literature reviews.
The phenoxyacetamide segment of this compound introduces additional functional versatility. Acetamide derivatives are widely studied for their pharmacophore capabilities, often serving as key building blocks in kinase inhibitors and GPCR-targeting agents. These terms rank highly in search engine queries related to drug discovery, reflecting the compound's relevance to contemporary medicinal chemistry. Computational studies suggest that the N-propyl linker in 1021056-50-7 may contribute to optimal spatial orientation for target engagement, a hypothesis supported by molecular docking simulations.
From a synthetic chemistry perspective, the preparation of N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenoxyacetamide involves multi-step organic transformations, including nucleophilic substitutions and cyclocondensation reactions. These methodologies are frequently discussed in organic chemistry forums and patent literature, underscoring the compound's technical significance. Analytical characterization via NMR, HPLC, and mass spectrometry confirms its high purity—a critical parameter for research applications where batch-to-batch consistency is paramount.
Emerging studies explore the compound's potential in addressing oxidative stress-related pathways, a hot topic in neurodegenerative disease research. While not yet clinically approved, its structural features share similarities with known neuroprotective agents, making it a candidate for further investigation. This aligns with frequent searches about "small molecules for brain health" and "novel antioxidant compounds" in scientific search engines. Researchers should note that proper handling protocols must be followed during experimental studies, though the compound is not classified under restricted categories.
In the context of intellectual property, CAS 1021056-50-7 appears in several patent applications related to heterocyclic therapeutics, particularly for metabolic disorders. Its dihydropyridazine core is structurally distinct from conventional benzodiazepine or pyridine derivatives, offering potential advantages in selectivity profiles. This differentiation is crucial for researchers exploring structure-activity relationships (SAR), a perennial focus area in medicinal chemistry publications and grant proposals.
Future research directions for this compound may include structure optimization to enhance metabolic stability or formulation development for improved delivery. These aspects correspond with trending searches about "drug-like properties" and "ADME optimization" in pharmaceutical sciences. As the scientific community continues to investigate 1021056-50-7, its unique combination of fluorinated aromatic and hydrogen-bond accepting groups positions it as a valuable tool compound for probing biological systems and developing next-generation therapeutics.
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